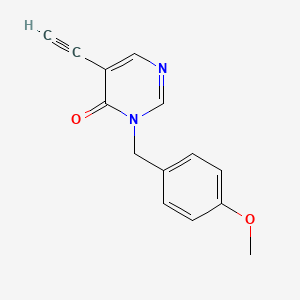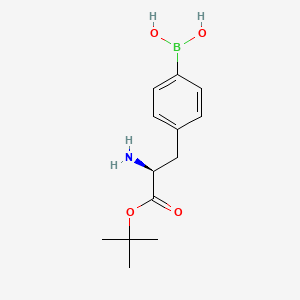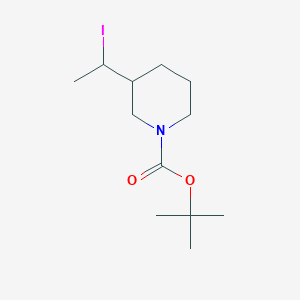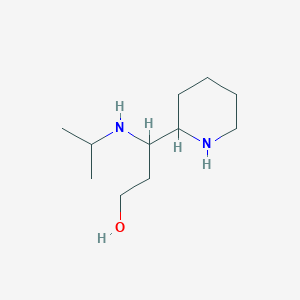![molecular formula C16H24N2O5S B13945073 5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid CAS No. 215299-79-9](/img/structure/B13945073.png)
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid is a chemical compound with a complex structure that includes a benzoic acid core substituted with an ethyl-piperazine sulfonyl group and a propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzoic acid core: This can be achieved through the reaction of a suitable aromatic compound with a carboxylating agent.
Introduction of the propoxy group: This step involves the alkylation of the benzoic acid derivative with a propyl halide under basic conditions.
Attachment of the ethyl-piperazine sulfonyl group: This is typically done through a sulfonylation reaction, where the benzoic acid derivative is reacted with an ethyl-piperazine sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting processes like cell division or apoptosis.
Inhibiting microbial growth: By targeting essential bacterial enzymes or pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but with a methyl group instead of an ethyl group.
4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine: Contains a morpholine ring instead of a propoxy group.
Uniqueness
5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Propiedades
Número CAS |
215299-79-9 |
|---|---|
Fórmula molecular |
C16H24N2O5S |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
5-(4-ethylpiperazin-1-yl)sulfonyl-2-propoxybenzoic acid |
InChI |
InChI=1S/C16H24N2O5S/c1-3-11-23-15-6-5-13(12-14(15)16(19)20)24(21,22)18-9-7-17(4-2)8-10-18/h5-6,12H,3-4,7-11H2,1-2H3,(H,19,20) |
Clave InChI |
GMRUUBABZXAQQF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-methyl-2-pyrimidinyl)oxy]Cyclohexanone](/img/structure/B13944996.png)

![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13945003.png)


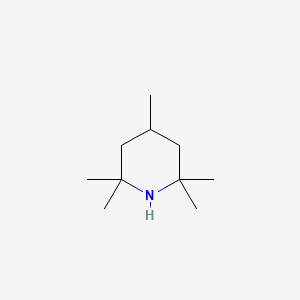
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
